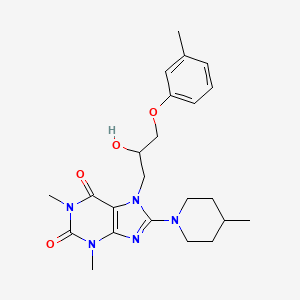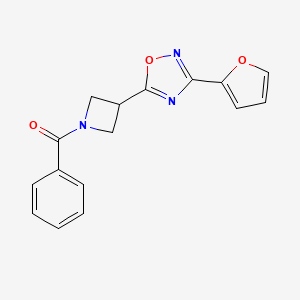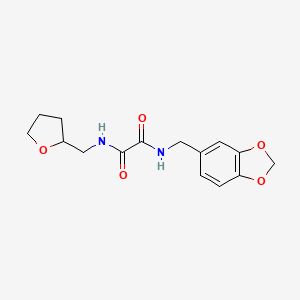
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride, commonly known as PEA HCl, is a chemical compound that has been widely used in scientific research. It is a crystalline powder that is soluble in water and has a molecular weight of 177.64 g/mol. PEA HCl has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Tautomerism and Molecular Interactions
Pyrimidines play a crucial role in understanding the tautomerism of nucleic acid bases and their molecular interactions, which are fundamental to the structure and function of DNA and RNA. Infrared studies and theoretical calculations on nucleic acid bases, including pyrimidine derivatives, have provided insights into their tautomeric equilibria and the influence of molecular interactions on their stability, with implications for biological processes and potential mutation mechanisms (Person et al., 1989).
Anti-Cancer Applications
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, including significant anti-cancer potential. These compounds have demonstrated the ability to interact with various enzymes, targets, and receptors, presenting a promising avenue for the development of novel anticancer agents. The synthesis and structure-activity relationships (SARs) of pyrimidines have been extensively studied, highlighting their role in the design of future drug candidates (Kaur et al., 2014).
Anti-Inflammatory Applications
Pyrimidine derivatives also show potent anti-inflammatory effects, attributed to their inhibitory actions on the expression and activities of key inflammatory mediators. Recent developments in the synthesis and SARs of pyrimidine derivatives have been summarized, offering guidelines for the development of new compounds with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Synthetic Pathways and Medicinal Chemistry
The synthesis and characterization of pyrimidine analogs have been extensively reviewed, focusing on their broad spectrum of biological activities. These activities include not only anticancer and anti-inflammatory effects but also antiviral, antifungal, and antibacterial properties. This demonstrates the versatility of pyrimidine as a scaffold for the discovery of new drugs across various therapeutic areas (Roopan & Sompalle, 2016).
Non-Proliferative Roles in Cancer
Beyond their role in proliferation, pyrimidine metabolism has been identified to have non-proliferative roles in cancer, affecting differentiation in cancers from different origins. This highlights the importance of pyrimidine metabolism in both the proliferation and differentiation of cancer cells, suggesting a complex role in tumorigenesis and the potential for targeted therapeutic strategies (Siddiqui & Ceppi, 2020).
Propriétés
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)




![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)
![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)